molecular formula C17H19FN4OS B2894660 5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-60-1

5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2894660
M. Wt: 346.42
InChI Key: MITBRDWKVSIAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H19FN4OS and its molecular weight is 346.42. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonist Activity for 5-HT2 Receptors

Research involving bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with 4-[bis(4-fluoro-phenyl)methylene]piperidine groups has shown significant 5-HT2 receptor antagonist activity. These studies highlight the compound's potential in modulating serotonin receptors, which could be relevant for treatments of disorders related to serotonin dysregulation, such as depression or anxiety (Watanabe et al., 1992).

Antimicrobial Properties

Compounds with the 1,2,4-triazole structure have been synthesized and tested for antimicrobial activities, showing effectiveness against various microorganisms. This suggests that derivatives of such compounds, including the one , could have applications in developing new antimicrobial agents to combat bacterial and fungal infections (Bektaş et al., 2007).

Anticancer Activity

The synthesis and SAR (Structure-Activity Relationship) of triazolopyrimidines as anticancer agents have been explored, demonstrating the role of specific structural features in enhancing anticancer potency. These findings suggest potential pathways for designing new anticancer drugs based on triazole derivatives, offering insights into how the compound could be relevant for cancer research (Zhang et al., 2007).

Molecular Interactions and Structural Analysis

Studies have been conducted on the crystal structure and theoretical analysis of biologically active 1,2,4-triazole derivatives, exploring intermolecular interactions crucial for their biological activities. Such research aids in understanding the molecular basis of the compound's action, potentially informing drug design and development processes (Shukla et al., 2017).

Tubulin Inhibition Mechanism for Anticancer Agents

Triazolopyrimidines have been identified as a new class of anticancer agents with a unique mechanism of tubulin inhibition, distinct from paclitaxel or vincas. This highlights the compound's potential role in cancer therapy, especially in overcoming resistance to conventional drugs (N. Zhang et al., 2007).

properties

IUPAC Name

5-[(4-fluorophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-9-3-2-4-10-21)12-5-7-13(18)8-6-12/h5-8,14,23H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITBRDWKVSIAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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